N-[(2-nitrophenyl)sulfonyl]glycylglycine
Description
Properties
Molecular Formula |
C10H11N3O7S |
|---|---|
Molecular Weight |
317.28 g/mol |
IUPAC Name |
2-[[2-[(2-nitrophenyl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H11N3O7S/c14-9(11-6-10(15)16)5-12-21(19,20)8-4-2-1-3-7(8)13(17)18/h1-4,12H,5-6H2,(H,11,14)(H,15,16) |
InChI Key |
SPJXOLIOUVAJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonamide group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Substituent Effects
Position of Nitro Group :
- The 2-nitrophenylsulfonyl group (ortho-nitro) in this compound derivatives induces steric hindrance and electronic effects, favoring atropisomerism (chiral axis formation) .
- In contrast, 3-nitrophenyl analogs (e.g., N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine) exhibit meta-substitution, reducing steric effects but enhancing resonance stabilization of the nitro group .
Sulfonyl Group Modifications: Carboxy-substituted sulfonyl (e.g., 3-carboxyphenylsulfonyl in ) increases hydrophilicity, making the compound more soluble in aqueous media compared to nitro-substituted derivatives .
Backbone Variations :
- Glycylglycine derivatives (dipeptides) offer additional hydrogen-bonding sites compared to single glycine derivatives, influencing their reactivity in peptide coupling or cyclization reactions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(2-nitrophenyl)sulfonyl]glycylglycine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via sulfonylation of glycylglycine using 2-nitrophenylsulfonyl chloride under basic conditions (e.g., in anhydrous dichloromethane with triethylamine as a base). Reaction efficiency depends on stoichiometric ratios (typically 1:1.2 for glycylglycine:sulfonyl chloride), temperature control (0–5°C to minimize side reactions), and reaction time (6–12 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor yield using HPLC or TLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm sulfonyl group attachment and peptide bond integrity.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for in vitro studies).
Cross-validate results with elemental analysis (C, H, N, S) to resolve discrepancies between techniques .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodology : Store in airtight, light-resistant containers at –20°C. Avoid aqueous solutions unless buffered at pH 6–7, as the sulfonyl group may hydrolyze under acidic/basic conditions. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition products .
Advanced Research Questions
Q. How does the 2-nitrophenylsulfonyl group influence the compound’s reactivity in enzyme inhibition assays?
- Methodology : The nitro group acts as a strong electron-withdrawing group, enhancing the sulfonyl moiety’s electrophilicity. Test inhibitory activity against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Compare IC₅₀ values with non-nitrated analogs (e.g., phenylsulfonyl-glycylglycine) to isolate electronic effects. Molecular docking studies can predict binding interactions with catalytic residues .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency.
- Buffer compatibility : Test activity in varying ionic strengths (e.g., 50–200 mM NaCl) and pH (5–8).
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and LC-MS/MS for metabolite profiling to rule off-target effects .
Q. How can researchers assess the photostability of this compound under UV/visible light exposure?
- Methodology : Expose solid and dissolved samples to controlled UV (365 nm) and visible light (500 lux) for 24–72 hours. Monitor degradation via:
- UV-Vis spectroscopy (absorbance shifts at λ = 300–400 nm).
- LC-MS to identify nitro group reduction products (e.g., amine derivatives). Include dark controls and use actinometry to quantify light exposure .
Q. What are the challenges in computational modeling of this compound’s interactions with biomolecules?
- Methodology : The nitro group’s resonance effects complicate charge distribution modeling. Use DFT (density functional theory) with B3LYP/6-311+G(d,p) basis sets to optimize geometry. For MD simulations, apply explicit solvent models (TIP3P water) and validate with experimental NMR chemical shifts or crystallographic data (if available) .
Contradiction Analysis & Best Practices
- Purity vs. Bioactivity Discrepancies : If HPLC purity >98% but biological activity varies, check for trace metal contamination (e.g., via ICP-MS) or residual solvents (GC-MS). Use solid-phase extraction (C18 cartridges) for further purification .
- Synthesis Yield Inconsistencies : Optimize anhydrous conditions (e.g., molecular sieves) and confirm reagent freshness (2-nitrophenylsulfonyl chloride hydrolyzes readily; test via FTIR for S=O peaks at 1350–1370 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
